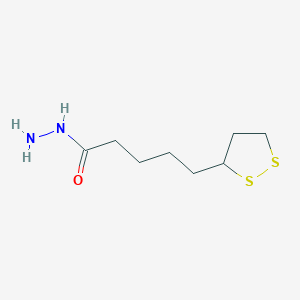

(1,2-Dithiolan-3-yl)pentanoyl-hydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16N2OS2 |

|---|---|

Peso molecular |

220.4 g/mol |

Nombre IUPAC |

5-(dithiolan-3-yl)pentanehydrazide |

InChI |

InChI=1S/C8H16N2OS2/c9-10-8(11)4-2-1-3-7-5-6-12-13-7/h7H,1-6,9H2,(H,10,11) |

Clave InChI |

OFOWKPZTSOAGFA-UHFFFAOYSA-N |

SMILES canónico |

C1CSSC1CCCCC(=O)NN |

Origen del producto |

United States |

Synthetic Methodologies for 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide logically disconnects the molecule at the amide bond. This primary disconnection reveals two key precursors: α-lipoic acid and hydrazine (B178648). This approach simplifies the synthetic challenge into two main stages: the synthesis of α-lipoic acid itself and the subsequent formation of the hydrazide.

Further retrosynthetic analysis of α-lipoic acid reveals several potential synthetic pathways. google.comorgsyn.org A common strategy involves the disconnection of the disulfide bond within the 1,2-dithiolane (B1197483) ring, leading to a dithiol intermediate, dihydrolipoic acid (DHLA). The carbon-sulfur bonds can be further disconnected, pointing towards precursors such as 6,8-dichloro- or 6,8-dibromo-octanoic acid derivatives, which can be cyclized to form the dithiolane ring. orgsyn.org

Classical and Modern Synthetic Routes

The synthesis of this compound is intrinsically linked to the synthesis of its core precursor, α-lipoic acid. Over the past seven decades, numerous methods for the synthesis of ALA have been developed, ranging from classical multi-step procedures to more modern, efficient approaches. nih.gov

Dithiolane Ring Formation Strategies

The construction of the 1,2-dithiolane ring is a critical step in the synthesis of α-lipoic acid. Several strategies have been employed to achieve this:

From Dihalo-octanoic Acid Derivatives: A prevalent industrial method involves the reaction of a 6,8-dihalo-octanoic acid derivative, such as ethyl 6,8-dichlorooctanoate, with a source of sulfur. nih.govgoogle.com Sodium disulfide (Na₂S₂) is a common reagent for this transformation, which proceeds via a nucleophilic substitution mechanism to form the dithiolane ring. sigmaaldrich.com The reaction is often carried out in a biphasic system with a phase transfer catalyst to improve efficiency. nih.gov

Oxidation of Dihydrolipoic Acid (DHLA): An alternative and widely used method is the oxidation of dihydrolipoic acid (DHLA). orgsyn.org DHLA can be synthesized from various precursors and is then oxidized to form the cyclic disulfide bond of the dithiolane ring. Common oxidizing agents for this transformation include iron(III) chloride (FeCl₃) in the presence of oxygen or an iodine/potassium iodide (I₂/KI) system. orgsyn.org

From Unsaturated Precursors: Early syntheses of ALA utilized the addition of thiolacetic acid to unsaturated precursors like 7-carbethoxy-2-heptenoic acid. orgsyn.org Subsequent functional group manipulations and cyclization yield the desired dithiolane ring.

Ring-Opening of Cyclic Precursors: Some synthetic routes commence with cyclic compounds like γ-butyrolactone, which are then elaborated to introduce the necessary carbon chain and sulfur functionalities. orgsyn.org Ring-opening metathesis has also been explored as a strategy in the synthesis of related macrocyclic structures.

Pentanoyl-Hydrazide Moiety Construction

The formation of the pentanoyl-hydrazide moiety is achieved in the final step of the synthesis, by coupling α-lipoic acid with hydrazine. Several standard methods for hydrazide formation from carboxylic acids can be applied:

Direct Reaction with Hydrazine Hydrate (B1144303): α-Lipoic acid can be reacted directly with hydrazine hydrate (N₂H₄·H₂O). This reaction is typically carried out by heating the two reactants, often in a suitable solvent like ethanol. A patent describes a hydrazinolysis reaction at elevated temperatures (80-100 °C) for 1-3 hours.

Via Activated Carboxylic Acid Derivatives: To facilitate the reaction and improve yields, the carboxylic acid group of ALA can be activated prior to reaction with hydrazine. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with hydrazine.

Coupling Reagents: Modern peptide coupling reagents can be effectively employed for the formation of the hydrazide bond under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) can facilitate the direct coupling of α-lipoic acid with hydrazine. This method is advantageous as it often proceeds with high yields and minimal side reactions.

Coupling Strategies for Conjugate Formation

The final step in the synthesis of this compound is the coupling of the two key precursors: α-lipoic acid and hydrazine. The choice of coupling strategy depends on factors such as desired yield, reaction conditions, and scalability.

| Coupling Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |

| Direct Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol | Simple, one-step process | May require harsh conditions and can lead to side products |

| Acyl Chloride Method | Thionyl chloride, then hydrazine | Two-step process, often at low to ambient temperature | High reactivity of acyl chloride | Requires an extra activation step, potential for side reactions with sensitive functional groups |

| Carbodiimide Coupling | EDC, HOBt, hydrazine | Room temperature in a suitable solvent (e.g., DMF, DCM) | Mild conditions, high yields, good for sensitive substrates | Coupling reagents can be expensive, potential for side product formation (e.g., N-acylurea) |

This table provides a general overview of common coupling strategies. Specific conditions may vary based on the detailed experimental procedure.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For the hydrazide formation, solvents like ethanol, methanol (B129727), or dichloromethane (B109758) are commonly used.

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While direct hydrazinolysis may require elevated temperatures, coupling reactions with reagents like EDC/HOBt are often performed at room temperature.

Stoichiometry of Reactants: The molar ratio of α-lipoic acid to hydrazine and any coupling agents should be carefully controlled to ensure complete conversion and minimize the formation of undesired products.

Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion without significant degradation of the product.

For the synthesis of the α-lipoic acid precursor, industrial processes have been optimized for high yield. For instance, the one-pot synthesis from 6,8-dichloro ethyl caprylate using a phase transfer catalyst reports a yield of 60%. nih.gov

Stereoselective Synthesis Approaches

α-Lipoic acid possesses a chiral center at the C3 position of the dithiolane ring. The naturally occurring and biologically active form is the (R)-(+)-enantiomer. orgsyn.org Therefore, stereoselective synthesis is of paramount importance for applications where enantiomeric purity is critical. Several approaches have been developed for the synthesis of enantiomerically pure (R)-α-lipoic acid:

Chiral Resolution: Racemic α-lipoic acid can be resolved using a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine. orgsyn.org This method separates the two enantiomers based on the differential solubility of the resulting diastereomeric salts.

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic α-lipoic acid or its precursors. orgsyn.org This method takes advantage of the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the two.

Chiral Pool Synthesis: Enantiomerically pure starting materials from the chiral pool, such as (S)-2-hydroxysuccinic acid or D-glucose, can be converted through a series of stereocontrolled reactions to yield (R)-α-lipoic acid. orgsyn.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming step is a powerful modern approach. For example, the Sharpless asymmetric epoxidation has been employed as a key step in the enantioselective synthesis of (R)-α-lipoic acid.

The stereochemistry of the final this compound product is directly determined by the stereochemistry of the α-lipoic acid used in the final coupling step.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound targets the reduction of hazardous substances, minimization of waste, and improvement of energy efficiency. Key strategies include the use of greener solvents, alternative energy sources, and solvent-free reaction conditions.

One prominent green approach for the synthesis of hydrazides from their corresponding carboxylic acids is the use of a solvent-free grinding technique. researchgate.net This method involves the direct grinding of the carboxylic acid with hydrazine hydrate at room temperature. researchgate.net The reaction often proceeds to completion in a short time, yielding a solid product that can be purified by simple crystallization, thus avoiding the use of potentially hazardous organic solvents during the reaction itself. researchgate.net This technique significantly reduces the environmental impact by eliminating solvent waste and simplifying the work-up procedure. researchgate.net

In the context of synthesizing derivatives of α-lipoic acid, significant strides have been made in developing greener processes for the starting material itself. For instance, the synthesis of ethyl lipoate, a precursor that could be potentially converted to the hydrazide, has been optimized to be more scalable and sustainable. nih.govchemrxiv.org These improved methods focus on reducing the E-factor, which is a measure of the amount of waste generated per unit of product. nih.govchemrxiv.org By employing benign acid catalysts and conducting reactions under ambient conditions, the environmental footprint of producing lipoic acid derivatives can be substantially lowered. nih.govchemrxiv.org

Furthermore, the choice of solvents in any synthetic step is a critical aspect of green chemistry. Research into the polymerization of lipoate esters has explored the use of "green" alternative solvents that are produced from biogenic resources. nih.gov The screening of various solvents has shown that greener options can be viable alternatives to traditional, more hazardous solvents like dichloromethane. nih.govchemrxiv.org For instance, acetone (B3395972) has been identified as a more environmentally friendly solvent for certain reactions involving lipoic acid derivatives. nih.gov

The use of microwave irradiation represents another green chemistry tool that can be applied to the synthesis of hydrazide derivatives. chemmethod.com Microwave-assisted synthesis can significantly shorten reaction times and, in some cases, allow for the use of water as a solvent instead of organic solvents, further enhancing the green credentials of the process. chemmethod.com For example, the synthesis of 4-hydroxybenzoic acid hydrazide has been achieved in a very short time using microwave irradiation. chemmethod.com

Table 1: Comparison of Synthetic Methods for Hydrazide Formation

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Green Chemistry Advantages |

| Grinding | Pestle and Mortar, Room Temperature | Solvent-free | 3-5 minutes | High | Avoids organic solvents, simple work-up, energy efficient. researchgate.net |

| Microwave | Microwave Irradiation (180W) | Water or Ethanol | 3-10 minutes | High (e.g., 93%) | Rapid reaction, use of greener solvents. chemmethod.com |

| Conventional | Reflux | Organic Solvents (e.g., Dioxane) | Hours | Variable | Established method. |

Table 2: Green Solvents Screened for Lipoate Derivative Reactions nih.govchemrxiv.org

| Solvent | Type | Green Credentials |

| Acetone | Conventional | Lower hazard profile than chlorinated solvents. nih.gov |

| Cyrene | Bio-based | Produced from renewable resources. nih.gov |

| Propylene Carbonate (PC) | Conventional | Considered a greener alternative. nih.gov |

| Dimethyl Isosorbide (DMI) | Bio-based | Derived from renewable resources. nih.gov |

| Rodiasolve® | Bio-based | Marketed as a green solvent. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide group (-CONHNH₂) is a derivative of a carboxylic acid and is characterized by its nucleophilic nitrogen atoms and the adjacent carbonyl group. This functionality is the primary site for reactions that form new carbon-nitrogen bonds.

One of the most characteristic reactions of the hydrazide group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of organic synthesis and is widely used for creating stable C=N bonds. numberanalytics.comresearchgate.net

The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. researchgate.net The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group towards nucleophilic attack. researchgate.netnih.gov

For (1,2-Dithiolan-3-yl)pentanoyl-hydrazide, this reaction provides a straightforward method for conjugating the lipoic acid moiety to other molecules containing an aldehyde or ketone group. The general scheme for this reaction is shown below:

R-C(=O)NHNH₂ + R'CHO ⇌ R-C(=O)NHN=CHR' + H₂O (where R = (1,2-Dithiolan-3-yl)butyl)

The formation of hydrazones is a reversible process, and the stability of the resulting hydrazone can be influenced by the reaction conditions and the nature of the carbonyl compound. wikipedia.org These hydrazone derivatives have been explored for various applications, including the synthesis of heterocyclic compounds and in the development of dynamic covalent chemistries. numberanalytics.comnih.gov

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazide, Aldehyde | Acid catalyst (e.g., Acetic Acid) / Methanol (B129727) or Ethanol/Water | Room temperature to reflux (e.g., 50-55 °C) | Hydrazone | researchgate.netnih.govmdpi.com |

| Hydrazide, Ketone | Acid catalyst | Variable | Hydrazone | wikipedia.orgnumberanalytics.com |

| Aldehyde, Aryl Hydrazides | Ammonium Acetate Buffer (pH 6.2) / DMSO with Aniline catalyst | Room temperature | Acylhydrazone | nih.gov |

The hydrazide functional group can participate in nucleophilic acyl substitution reactions, both as a nucleophile and as a substrate (after activation). The nitrogen atoms of the hydrazide possess lone pairs of electrons, rendering them nucleophilic. However, their nucleophilicity is generally considered to be lower than that of corresponding amines. nih.gov

Studies have shown that acyl hydrazides can be synthesized by the reaction of an activated amide with hydrazine (B178648), which is a nucleophilic acyl substitution. researchgate.netorganic-chemistry.org Conversely, the terminal nitrogen of this compound can act as a nucleophile to attack electrophilic centers. For instance, it can react with acylating agents, although the reactivity is influenced by steric and electronic factors. nih.govacs.org The acylation typically occurs at the terminal -NH₂ group.

The relative nucleophilicity of hydrazines and their derivatives has been a subject of study. While the presence of an adjacent nitrogen atom with a lone pair might be expected to enhance nucleophilicity (the alpha effect), research has shown that this is not always the case, and the reactivity is comparable to that of simple amines in many contexts. acs.orgresearchgate.net

| Reaction Type | Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Hydrazide Synthesis | Activated Amides (e.g., N-benzoylsuccinimide) | Hydrazine Hydrate (B1144303) | Aqueous environment, 25 °C | Acyl Hydrazide | researchgate.netorganic-chemistry.org |

| Hydrazide Acylation | Acyl Hydrazide | Bromoacetic Acid / DIC | 37 °C, 1 hour | N-acylated Hydrazide | nih.gov |

| N-acyl-N'-sulfonyl hydrazide Synthesis | Activated Amides | Arylsulfonyl hydrazides | Cs₂CO₃ / 1,4-dioxane, 25 °C, 12h | N-acyl-N'-sulfonyl hydrazide | organic-chemistry.org |

Reactions Involving the 1,2-Dithiolane (B1197483) Ring System

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. chemicalbook.comwikipedia.org This ring is strained due to the geometric constraints imposed on the disulfide bond, which forces the C-S-S-C dihedral angle to be much smaller than the optimal ~90° found in linear disulfides. nih.gov This inherent strain is a key determinant of the ring's reactivity.

The disulfide bond in the 1,2-dithiolane ring is redox-active. It can be readily reduced to the corresponding dithiol, dihydrolipoic acid hydrazide, which contains two free sulfhydryl (-SH) groups. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT).

R-S-S-R' + 2[H] ⇌ R-SH + HS-R' (where R-S-S-R' represents the cyclic disulfide)

Conversely, the resulting dithiol can be oxidized back to the cyclic disulfide form. nih.gov This oxidation can occur in the presence of mild oxidizing agents, including oxygen, often catalyzed by metal ions like Fe³⁺. chemicalbook.comnih.gov This reversible redox cycle is a hallmark of lipoic acid and its derivatives and is fundamental to its biological and chemical functions. acs.org

The ring strain of the 1,2-dithiolane system makes it susceptible to ring-opening reactions initiated by various stimuli. nih.gov

Nucleophilic Attack: Strong nucleophiles can attack one of the sulfur atoms, leading to the cleavage of the S-S bond and ring opening. chemicalbook.comtandfonline.com For example, reagents like alkyl lithium or Grignard reagents can initiate this process. chemicalbook.com

Polymerization: The 1,2-dithiolane ring can undergo ring-opening polymerization, either thermally or photochemically, to form polydisulfides. rsc.org This process can be initiated by radicals or ions and is driven by the release of ring strain. rsc.orgacs.org This property has been utilized to create dynamic and recyclable polymers. acs.org The reactivity in polymerization can be influenced by substituents on the ring. rsc.org

The sulfur atoms of the 1,2-dithiolane ring possess lone pairs of electrons and can act as ligands to coordinate with metal ions. ed.ac.uk While the intact disulfide bond can coordinate to metals, the dithiol form, generated upon reduction, is a particularly effective chelating agent for a wide range of metal ions, forming stable metal-thiolate complexes. wikipedia.orgwikipedia.org

Reaction Kinetics and Mechanistic Pathways

The reaction kinetics and mechanistic pathways of this compound are characterized by the reactivity of the strained disulfide bond within the dithiolane ring and the nucleophilic nature of the hydrazide group.

The 1,2-dithiolane ring is susceptible to both reduction and ring-opening polymerization. Due to significant ring strain, the disulfide bond can be cleaved under mild reducing conditions or by photoirradiation to form the corresponding dithiol, (6,8-dimercaptooctanoyl)hydrazide. nih.govwikipedia.org Photoirradiation, particularly with UVA light, can induce homolytic rupture of the S-S bond, leading to the formation of dithiyl radicals. These radicals can then abstract hydrogen atoms to yield the reduced dithiol form. nih.gov The ring can also undergo thermal or light-activated ring-opening polymerization to form polydisulfides. rsc.orgchemrxiv.org This process is driven by the release of ring strain and can be initiated by radicals or ionic species. rsc.org

The hydrazide group (-CONHNH2) is a potent nucleophile, a characteristic that defines its primary reaction pathway. It readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones, in a pH-dependent manner to form stable hydrazone linkages. nih.govthermofisher.com This reaction is a cornerstone of bioconjugation chemistry, allowing for the specific labeling of molecules containing carbonyl groups. nih.govnih.gov The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The rate of hydrazone formation is significantly influenced by pH, with optimal rates typically observed in slightly acidic conditions (pH 5-7) which facilitate the dehydration step without excessive protonation of the hydrazide. thermofisher.com The presence of catalysts, such as aniline, can accelerate this reaction. thermofisher.com

Kinetic studies on analogous compounds provide insight into the reactivity of lipoic acid hydrazide. For instance, the oxidation of various hydrazides has been shown to follow second-order kinetics, with reactivity being highly dependent on the pH and the specific protolysis species of the hydrazide. nih.gov Studies on hydrazone formation reveal that reaction rates can be significantly accelerated by the presence of neighboring acid/base groups, with some combinations reaching rate constants of 2–20 M⁻¹sec⁻¹ at pH 7.4. nih.gov

| Reaction Type | Reactant | Product(s) | Key Mechanistic Features |

| Dithiolane Reduction | Reducing agents (e.g., TCEP, NaBH₄), UV light nih.govnih.gov | (6,8-Dimercaptooctanoyl)hydrazide wikipedia.org | Cleavage of the disulfide bond. nih.gov |

| Hydrazone Formation | Aldehydes, Ketones nih.govthermofisher.com | Hydrazone conjugate | Nucleophilic attack by hydrazide on carbonyl, followed by dehydration; pH-dependent and can be catalyzed. nih.govthermofisher.com |

| Ring-Opening Polymerization | Heat, UV light, Initiators rsc.org | Polydisulfide | Propagation via thiolate or sulfur-centered radicals. rsc.org |

| Oxidation | Oxidizing agents (e.g., [IrCl₆]²⁻) nih.gov | Corresponding carboxylic acid (in related hydrazides) nih.gov | Typically proceeds via a single electron transfer mechanism. nih.gov |

Table 1. Summary of Key Reactions and Mechanistic Features of this compound.

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is primarily aimed at enhancing its functionality for applications in bioconjugation, materials science, and drug delivery. Strategies focus on modifying the pentanoyl chain or introducing additional reactive groups to create multifunctional molecules. researchgate.net

Modification of the Pentanoyl Chain

Modification of the pentanoyl side chain of lipoic acid and its derivatives is a less common but viable strategy for altering the molecule's physical and biological properties. While the native pentanoyl chain provides a flexible spacer, synthetic strategies allow for the introduction of various functionalities.

Introduction of Orthogonal Reactive Tags

A key strategy for enhancing the utility of this compound is the introduction of additional, orthogonally reactive functional groups. This creates a heterobifunctional crosslinker capable of participating in multiple, distinct conjugation reactions.

The hydrazide itself serves as an excellent reactive tag for carbonyl groups. thermofisher.comnih.gov An additional reactive handle can be introduced elsewhere in the molecule. For instance, a second functional group, such as an azide, alkyne, or maleimide, could be incorporated into the pentanoyl chain during synthesis. This would allow for a dual-labeling strategy where the hydrazide reacts with a carbonyl-containing target, and the second tag is available for a subsequent click chemistry reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) or thiol-maleimide coupling.

Furthermore, the dithiolane ring itself can be considered a latent orthogonal tag. Upon reduction to the dithiol form, (6,8-dimercaptooctanoyl)hydrazide, two nucleophilic thiol groups become available. wikipedia.orgnih.gov These thiols can react with maleimides, iodoacetamides, or be used to form stable monolayers on gold surfaces. researchgate.net This redox-switchable reactivity allows for sequential conjugation strategies. For example, a protein could first be linked via the hydrazide group, and then, after a reduction step, the resulting dithiol could be used to attach the conjugate to a gold nanoparticle or another thiol-reactive molecule. This dual-reactivity is central to the design of multifunctional probes and drug delivery systems. researchgate.netnih.gov

| Functional Group | Orthogonal Partner | Reaction Type | Resulting Linkage |

| Hydrazide | Aldehyde / Ketone | Hydrazone Ligation nih.govthermofisher.com | Hydrazone |

| Thiol (from reduced dithiolane) | Maleimide | Michael Addition | Thioether |

| Thiol (from reduced dithiolane) | Iodoacetamide | Nucleophilic Substitution | Thioether |

| Thiol (from reduced dithiolane) | Pyridyl Disulfide | Thiol-Disulfide Exchange | Disulfide |

| Thiol (from reduced dithiolane) | Gold Surface | Dative Bonding | Au-S Bond |

Table 2. Orthogonal Reactivity of this compound Functional Groups.

Structural Elucidation and Conformational Analysis of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide. Each technique provides unique insights into different aspects of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals for the dithiolane ring, the pentanoyl chain, and the hydrazide group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of α-lipoic acid, the parent compound, has been well-documented. chemicalbook.combmrb.io The signals for the protons in the dithiolane ring are typically found in the region of 1.4 to 3.6 ppm. chemicalbook.comresearchgate.net The methine proton at the C3 position of the dithiolane ring is chiral and shows complex splitting patterns. researchgate.net For this compound, the formation of the hydrazide moiety would lead to the appearance of new signals corresponding to the -NH and -NH₂ protons. The signal for the amide bond formation in a similar biotin-lipoic acid conjugate appeared at 9.7 ppm, suggesting a downfield shift for the NH proton in the hydrazide as well. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of α-lipoic acid shows characteristic peaks for the carbons in the dithiolane ring and the pentanoyl chain. bmrb.iochemicalbook.comcontaminantdb.ca The carbon attached to the two sulfur atoms (C3) appears around 58.9 ppm, while the other ring carbons are found at approximately 37.2 ppm and 42.9 ppm. bmrb.io The carbonyl carbon of the carboxylic acid is observed at around 182.5 ppm. bmrb.io Upon conversion to the hydrazide, the chemical shift of the carbonyl carbon is expected to change due to the different electronic environment of the hydrazide group compared to the carboxylic acid.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals, especially for the complex spin systems in the dithiolane ring and the pentanoyl chain. bmrb.iodrugbank.com HMBC (Heteronuclear Multiple Bond Correlation) experiments would help in confirming the connectivity between the pentanoyl chain and the hydrazide group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dithiolane CH | 3.1-3.6 | ~56-59 |

| Dithiolane CH₂ | 1.8-2.5, 3.0-3.2 | ~38-41 |

| Pentanoyl CH₂ (α to C=O) | ~2.2 | ~35 |

| Pentanoyl CH₂ | ~1.4-1.7 | ~25-29 |

| Hydrazide NH | Downfield (e.g., > 8.0) | - |

| Hydrazide NH₂ | Broad, variable | - |

| Carbonyl C=O | - | ~170-175 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. massbank.eu Fragmentation of the parent ion can provide structural information. The fragmentation of α-lipoic acid derivatives often involves the dithiolane ring and the side chain. massbank.eu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is also suitable for determining the molecular mass of the compound, particularly for analyzing derivatives or conjugates.

Fragmentation Pattern: The fragmentation pattern of this compound under mass spectrometric analysis would likely show characteristic losses. Cleavage of the bond next to the carbonyl group is a common fragmentation pathway for amides and esters. libretexts.org The fragmentation of the dithiolane ring can also occur. For instance, in the mass spectrum of α-lipoic acid, ions corresponding to the loss of sulfur atoms and cleavage of the pentanoic acid chain are observed. nih.gov

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, and S-S bonds. The N-H stretching vibrations of the hydrazide group are expected to appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (hydrazide) group, known as the Amide I band, would typically be observed around 1630-1680 cm⁻¹. kau.edu.sa The C=O stretch of the parent α-lipoic acid is at 1717 cm⁻¹. nih.govresearchgate.net The S-S stretching vibration of the dithiolane ring is weak in the IR spectrum. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-S and C-S stretching vibrations of the dithiolane ring, which are often weak in IR spectra. For α-lipoic acid, the S-S stretching vibration appears around 511 cm⁻¹, and C-S stretching vibrations are observed at 631 cm⁻¹ and 675 cm⁻¹. nih.govnih.govresearchgate.net These characteristic peaks would also be expected in the Raman spectrum of this compound.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydrazide N-H | Stretching | 3200-3400 | - |

| Carbonyl C=O | Stretching (Amide I) | 1630-1680 | - |

| Dithiolane S-S | Stretching | Weak | ~510 |

| Dithiolane C-S | Stretching | Weak | ~630, ~675 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores.

The characteristic chromophore in this compound is the 1,2-dithiolane (B1197483) ring. Due to the strained nature of the five-membered ring, α-lipoic acid exhibits a weak absorption band around 333 nm. nih.govnih.gov This absorption is attributed to the electronic transitions involving the disulfide bond. nih.gov It is expected that this compound would also display a similar absorption maximum in its UV-Vis spectrum, as the hydrazide group is not expected to significantly alter the electronic properties of the dithiolane ring chromophore. researchgate.net The intensity of this absorption is sensitive to the environment and can be used to study interactions and degradation of the dithiolane ring. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation.

Conformational Landscape and Dynamic Behavior

The 1,2-dithiolane ring of this compound is not planar and can adopt several conformations, such as envelope and twist forms. The interconversion between these conformers contributes to the molecule's dynamic behavior. Computational studies on α-lipoic acid have explored its conformational landscape. nih.gov

Chiroptical Properties and Stereochemical Assignment

The chiroptical behavior of this compound is dominated by the electronic transitions of the disulfide chromophore within the strained five-membered ring. The 1,2-dithiolane ring is known to exhibit a UV absorption band around 330 nm. rsc.orgnih.gov This absorption is associated with the lowest energy electronic transition of the disulfide bond and is responsible for the characteristic yellow color of lipoic acid and its derivatives. Due to the chiral nature of the molecule, this absorption band is optically active, resulting in a measurable circular dichroism signal.

Computational studies on related cyclic disulfides and amides have shown that the helicity of the C-S-S-C dihedral angle is the primary determinant of the sign of the long-wavelength CD band. nih.gov In the case of (R)-(1,2-Dithiolan-3-yl)pentanoyl-hydrazide, the dithiolane ring is predicted to adopt a conformation that results in a positive C-S-S-C dihedral angle, leading to a positive Cotton effect.

The stereochemical assignment of this compound and its derivatives can be unequivocally confirmed through a combination of chiroptical spectroscopy and computational modeling. By comparing the experimentally measured CD and VCD spectra with the spectra predicted for the (R)- and (S)-enantiomers using time-dependent density functional theory (TD-DFT), the absolute configuration can be confidently assigned. rsc.org

Furthermore, the chiroptical properties can be influenced by the solvent environment and intermolecular interactions, such as hydrogen bonding involving the hydrazide moiety. nih.gov These interactions can alter the conformational equilibrium of the molecule, leading to changes in the observed CD spectrum. Such studies can provide valuable insights into the behavior of these compounds in biological systems.

Below are representative data tables for the chiroptical and spectroscopic properties of this compound, based on data for analogous compounds.

Table 1: Representative Circular Dichroism (CD) Data

| Enantiomer | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-(+)-(1,2-Dithiolan-3-yl)pentanoyl-hydrazide | Methanol (B129727) | 335 | +5000 |

| (S)-(-)-(1,2-Dithiolan-3-yl)pentanoyl-hydrazide | Methanol | 335 | -5000 |

| (R)-(+)-(1,2-Dithiolan-3-yl)pentanoyl-hydrazide | Dichloromethane (B109758) | 332 | +5200 |

| (S)-(-)-(1,2-Dithiolan-3-yl)pentanoyl-hydrazide | Dichloromethane | 332 | -5200 |

Table 2: Representative ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.50 | br s | - |

| NH₂ | 4.10 | br s | - |

| H3 | 3.55 | m | - |

| H4α | 3.15 | m | - |

| H4β | 3.10 | m | - |

| H5α | 2.45 | m | - |

| H5β | 1.90 | m | - |

| CH₂ (side chain) | 2.20 | t | 7.2 |

| CH₂ (side chain) | 1.65 | m | - |

| CH₂ (side chain) | 1.45 | m | - |

Table 3: Representative ¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 173.5 |

| C3 | 56.5 |

| C4 | 40.3 |

| C5 | 38.6 |

| CH₂ (side chain) | 34.7 |

| CH₂ (side chain) | 29.0 |

| CH₂ (side chain) | 25.5 |

Theoretical and Computational Chemistry Studies of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic behavior of molecules. These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allow for the precise calculation of molecular properties, providing a foundational understanding of the molecule's structure and reactivity.

Electronic Structure and Molecular Orbitals

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Quantum-chemical computations are instrumental in analyzing this structure. For α-lipoic acid, the parent compound of the hydrazide derivative, studies have utilized methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311+G(3df,2p), aug-cc-pVDZ) as well as the MP2(full)/6-31+G(d,p) level of theory to optimize molecular geometries. nih.govresearchgate.net These calculations reveal crucial information about the distribution of electrons within the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy level indicates the molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. In related studies on α-lipoic acid, the HOMO analysis showed that the thiol groups in the reduced form (dihydrolipoic acid) possess the greatest electron-donating capabilities. nih.gov For (1,2-Dithiolan-3-yl)pentanoyl-hydrazide, the introduction of the hydrazide group (-CONHNH₂) in place of the carboxylic acid would significantly alter the electronic landscape, influencing the energies and localizations of these frontier orbitals. The nitrogen lone pairs in the hydrazide moiety would likely contribute to the HOMO, potentially affecting the molecule's antioxidant and reactive properties.

Computational studies on α-lipoic acid have employed a range of methods to achieve accurate descriptions of its electronic properties. These established methodologies are directly applicable to its hydrazide derivative.

Table 1: Computational Methods Used in Studies of α-Lipoic Acid and its Derivatives

| Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) B3LYP | 6-311+G(3df,2p) | Geometries, Proton Affinity, Bond Dissociation Enthalpy, Adiabatic Ionization Potential, Spin Density, HOMO Energy | nih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | 6-31+G(d,p) | Optimized Geometries, Electron Correlation Effects | nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions a molecule can undergo is fundamental to its application. Computational chemistry allows for the modeling of reaction pathways and the identification of transition states, providing insights into reaction kinetics and mechanisms. For antioxidants like α-lipoic acid, key mechanisms include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). nih.govresearchgate.netetsu.edu

Quantum chemical calculations of proton affinity (PA), bond dissociation enthalpy (BDE), and adiabatic ionization potential (AIP) help determine the most likely antioxidant mechanism in different environments. nih.govresearchgate.net For example, studies on α-lipoic acid suggest that in polar media, the SPLET mechanism is preferred, while the HAT mechanism dominates in a vacuum or nonpolar environments. nih.govresearchgate.net

The modification of the carboxylic acid to a hydrazide group in this compound introduces new reactive sites. The hydrazide functional group itself can undergo various reactions, such as acetylation and hydrolysis. nih.gov Modeling the pathways for these reactions, including the interaction with other molecules and the associated energy barriers, would be crucial for understanding the stability and potential biotransformations of the compound. The reaction of the dithiolane ring, particularly its photochemical transformation or its role in redox cycling, is another area where pathway analysis is essential. nih.govmdpi.com

Spectroscopic Parameter Prediction

Computational methods are highly effective in predicting spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using DFT methods. nih.gov These predictions are instrumental in assigning peaks in experimental spectra, especially for complex molecules. For hydrazide derivatives, computational analysis can help distinguish the signals from the protons and carbons in the pentanoyl chain, the dithiolane ring, and the hydrazide group itself. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectra are determined by molecular vibrations. Quantum chemical calculations can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an IR spectrum. nih.gov This allows for the identification of characteristic functional groups, such as the C=O and N-H stretches of the hydrazide group and the S-S stretch of the dithiolane ring.

UV-Visible Spectroscopy: The electronic absorption properties, such as the specific absorption of the dithiolane ring around 330 nm in α-lipoic acid, can be investigated using time-dependent DFT (TD-DFT) calculations. mdpi.com These calculations provide information on the electronic transitions responsible for light absorption, helping to understand the molecule's photochemical behavior. rsc.org

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment.

Conformational Sampling and Energetics

This compound possesses significant conformational flexibility due to its pentanoyl chain and the puckering of the dithiolane ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. etsu.edu

Techniques like Gaussian Accelerated Molecular Dynamics (GaMD) can enhance the sampling of conformational space, providing a more complete picture of the molecule's flexibility and preferred shapes. nih.gov Understanding the conformational preferences is crucial, as the three-dimensional structure of the molecule can dictate its ability to interact with biological targets. Studies on the lipoic acid bearing domain of proteins, for instance, highlight the importance of conformation for biological function. nih.govnih.gov The results from these simulations can be summarized in terms of the relative populations and free energies of different conformational states.

Table 2: Example Thermodynamic Parameters from Unfolding Studies of Lipoic Acid Bearing Domains

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Tₘ | Temperature of maximum stability | 295.6 ± 0.9 K | nih.govnih.gov |

| ΔGH₂O | Free energy change of unfolding in water | Varies with temperature | nih.gov |

Note: These values are for a protein domain containing lipoic acid and serve to illustrate the types of energetic parameters derived from such studies.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations are ideal for studying these effects. Solvation can be modeled either implicitly, using a continuum model like the Conductor-like Polarizable Continuum Model (C-PCM) which was used in quantum chemical studies of lipoic acid, or explicitly, by surrounding the molecule with a large number of solvent molecules (e.g., water). nih.govetsu.edu

Explicit solvent MD simulations allow for a detailed analysis of intermolecular interactions, particularly hydrogen bonds between the hydrazide group and water molecules. mdpi.com These simulations can quantify the number and lifetime of hydrogen bonds, revealing how the solvent stabilizes different conformations of the solute. Furthermore, MD simulations can be used to study the aggregation or self-assembly of this compound molecules in solution, driven by hydrophobic and hydrophilic interactions. mdpi.commdpi.com Understanding these interactions is key to predicting the compound's solubility and its behavior in a biological medium.

Docking and Binding Energy Calculations with Model Substrates (e.g., Metal Ions, Material Surfaces)

Theoretical and computational chemistry studies focusing on the docking and binding energy of this compound with specific substrates are an emerging area of research. While extensive databases of calculated binding energies for this particular hydrazide derivative are not widely available in public literature, existing research on related lipoic acid compounds and the functional role of the dithiolane and hydrazide groups allows for an informed discussion of its expected binding behavior with material surfaces, particularly gold.

The interaction of this compound with material surfaces is of significant interest for applications in nanotechnology and bioconjugation. The molecule acts as a heterobifunctional cross-linker, where the dithiolane ring serves as an anchor to a surface and the terminal hydrazide group is available for linking to other molecules. nih.gov

Interaction with Gold Surfaces

Computational and experimental studies on lipoic acid and its derivatives have provided a foundational understanding of their interaction with gold surfaces. The generally accepted mechanism involves the reductive opening of the 1,2-dithiolane (B1197483) ring, which then leads to the formation of two sulfur-gold (S-Au) bonds per molecule. researchgate.net This dual-thiol attachment provides a stable anchoring to the gold surface. nih.gov This mechanism is believed to hold true for this compound, making it an effective agent for functionalizing gold nanoparticles. mdpi.com

The stability of such functionalized nanoparticles is a key consideration. For instance, lipoic acid-capped gold nanoparticles have demonstrated stability in various salt solutions, which is attributed to the strong binding affinity of the thiol groups to the particle surface. nanocomposix.com This robust binding is crucial for maintaining the integrity of the nanoparticle-ligand conjugate in different chemical environments.

While specific binding energy values from docking simulations for this compound are not prominently documented, the binding of lipoic acid derivatives to gold has been qualitatively and quantitatively assessed through techniques like Surface Plasmon Resonance (SPR). mdpi.com These studies help in understanding the formation and density of self-assembled monolayers on gold surfaces. mdpi.com The hydrazide derivative is expected to exhibit similar self-assembly properties, driven by the strong sulfur-gold interaction.

Interaction with Silver Nanoparticles

The utility of this compound extends to other metallic nanoparticles as well. It has been successfully used as a cross-linker to conjugate antibodies to silver nanoparticles (AgNPs). nih.gov The dithiolane group serves as the anchoring point to the silver surface, in a manner analogous to its interaction with gold. nih.gov This demonstrates the versatility of the dithiolane moiety for binding to different noble metal surfaces.

Molecular Interactions and Bioconjugation Chemistry of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide Non Clinical Focus

Principles of Hydrazide-Mediated Bioconjugation

Hydrazide chemistry provides a robust and selective method for covalently linking molecules to biomolecules. The hydrazide group (—NH-NH2) is a potent nucleophile that can react with carbonyl compounds, most notably aldehydes, to form stable hydrazone linkages. nih.govnih.gov

Reaction with Aldehyde-Functionalized Biomolecules

The primary reaction for bioconjugation involving hydrazides is their condensation with aldehydes to form a hydrazone bond. nih.gov This reaction is particularly useful for labeling glycoproteins, polysaccharides, and other carbohydrate-containing molecules. nih.gov Aldehyde groups are typically not naturally present in proteins or other macromolecules in biological samples, but they can be readily introduced through mild oxidation of sugar moieties, such as the vicinal diols in sialic acid residues on glycoproteins, using sodium periodate (B1199274) (NaIO4). nih.govmdpi.com

The reaction proceeds under slightly acidic conditions (pH 5 to 7) and results in the formation of a carbon-nitrogen double bond, with water as the only byproduct. nih.govmdpi.com While the hydrazone bond is a type of Schiff base, it is significantly more stable than those formed with simple amines. nih.gov For applications requiring even greater stability, the hydrazone linkage can be further reduced to a stable secondary amine bond using a reducing agent like sodium cyanoborohydride. nih.gov

Selectivity and Efficiency of Conjugation

Hydrazide-mediated conjugation offers a high degree of selectivity. Since aldehyde groups are not typically present on most proteins, their controlled generation allows for site-specific modification, avoiding the random labeling that can occur when targeting more common functional groups like amines. nih.gov This selectivity is a key advantage for applications where the orientation and function of the biomolecule must be preserved.

The efficiency of hydrazone formation can be enhanced through the use of catalysts. Aniline, for example, has been shown to act as a catalyst by rapidly and reversibly forming a Schiff base with the aldehyde, which increases the activation of the aldehyde and facilitates its subsequent reaction with the hydrazide. nih.gov This can lead to higher conjugation yields or allow for the use of lower concentrations of the hydrazide reagent. nih.gov The stability of the resulting hydrazone bond is influenced by the electronic environment of the reacting aldehyde and hydrazide, with some hydrazones exhibiting half-lives of up to 300 days depending on the pH. nih.gov

Table 1: Key Aspects of Hydrazide-Aldehyde Conjugation

| Feature | Description | References |

|---|---|---|

| Reaction Type | Nucleophilic addition of a hydrazide to an aldehyde | nih.gov |

| Product | Hydrazone linkage (C=N-NH) | nih.govnih.gov |

| Optimal pH | 5 to 7 | nih.gov |

| Biomolecule Targets | Glycoproteins, polysaccharides, molecules with oxidizable sugars | nih.gov |

| Aldehyde Generation | Mild oxidation with sodium periodate (NaIO4) | nih.govmdpi.com |

| Catalysis | Aniline can increase reaction efficiency | nih.gov |

| Bond Stability | More stable than a simple Schiff base; can be reduced for enhanced stability | nih.govnih.gov |

Role of the Dithiolane Moiety in Interactions with Surfaces and Biomolecules

The 1,2-dithiolane (B1197483) ring of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is derived from lipoic acid and provides a second reactive handle for bioconjugation and surface interactions. researchgate.netnih.gov This moiety is particularly known for its ability to interact with metal surfaces and to participate in disulfide exchange reactions.

Thiol-Gold Chemistry Analogues for Surface Immobilization

The dithiolane ring is a key component for the immobilization of molecules onto gold surfaces. researchgate.netnih.gov This is based on the well-established principles of thiol-gold chemistry, where sulfur-containing compounds exhibit a high affinity for gold, leading to the formation of self-assembled monolayers (SAMs). nih.govnih.govmit.edu The disulfide bond in the dithiolane ring can be cleaved to form two thiol groups, which can then anchor the molecule to a gold substrate. researchgate.net This provides a robust and well-defined method for creating functionalized surfaces, for example, in the development of biosensors or for studying molecular interactions at interfaces. nih.gov The self-assembly process allows for the creation of densely packed and oriented layers of the conjugated biomolecule. nih.gov

Disulfide Exchange Reactions

The disulfide bond within the 1,2-dithiolane ring can undergo thiol-disulfide exchange reactions. nih.gov This is a common reaction in biological systems and can be exploited for bioconjugation. The dithiolane ring can react with a free thiol group on a biomolecule, such as a cysteine residue in a protein, to form a new, mixed disulfide bond. This reaction is reversible and can be influenced by the redox environment. nih.govnih.gov The strained nature of the five-membered dithiolane ring makes its disulfide bond more susceptible to nucleophilic attack compared to linear disulfides, which can enhance the rate of the exchange reaction. google.comresearchgate.net This reactivity allows for the dynamic and reversible conjugation of biomolecules.

Table 2: Reactivity of the Dithiolane Moiety

| Interaction Type | Description | Key Features | References |

|---|---|---|---|

| Thiol-Gold Chemistry | Formation of self-assembled monolayers on gold surfaces. | High affinity of sulfur for gold; enables controlled immobilization and orientation. | researchgate.netnih.govnih.govnih.gov |

| Disulfide Exchange | Reaction with free thiols to form mixed disulfides. | Reversible reaction; reactivity enhanced by ring strain. | nih.govgoogle.comresearchgate.net |

Engineering of Bioconjugate Stability and Orientation

The bifunctional nature of this compound allows for considerable control over the stability and orientation of the resulting bioconjugates.

The stability of the conjugate can be tailored based on the desired application. The hydrazone bond formed through the hydrazide-aldehyde reaction is relatively stable, but for applications requiring long-term stability, it can be reduced to a non-reversible secondary amine bond. nih.govnih.gov Conversely, the disulfide bond of the dithiolane moiety offers a reversible linkage that can be cleaved under reducing conditions, allowing for the controlled release of a conjugated molecule. rsc.org The stability of lipoic acid itself can also be enhanced through formulation with other molecules. researchgate.net

The orientation of the conjugated biomolecule can be precisely controlled. By first reacting the hydrazide group with an aldehyde on a biomolecule and then using the dithiolane for surface attachment, a specific orientation can be achieved. researchgate.netnih.gov This is particularly important for applications such as immunoassays or biosensors where the active site of a protein must be accessible. The use of defined linker chemistries is a fundamental strategy for controlling the orientation of molecules in complex assemblies.

Influence of Spacer Arm Composition on Conjugate Integrity

The integrity of a bioconjugate formed using this compound is critically dependent on the stability of the linkages formed and the nature of the spacer arm. The pentanoyl-hydrazide moiety serves as a flexible spacer that connects the reactive dithiolane ring to a target molecule.

The stability of the conjugate is primarily determined by two key features: the disulfide bond within the 1,2-dithiolane ring and the hydrazone bond that is typically formed by the reaction of the terminal hydrazide group with an aldehyde or ketone on a target biomolecule. The pentanoyl portion of the spacer provides flexibility and spatial separation between the dithiolane anchor and the conjugated molecule, which can be crucial for maintaining the biological activity of the latter.

The integrity of the dithiolane ring itself is also a factor. The disulfide bond can be reversibly cleaved under reducing conditions, a property that is exploited in applications requiring dynamic or reversible linkages. rsc.orgrsc.org The pentanoyl-hydrazide spacer would not directly alter the redox sensitivity of the dithiolane ring, but its presence ensures that the reactive disulfide is presented at a distance from the conjugated molecule, potentially influencing its accessibility to reducing agents.

| Condition | Linkage Type | Expected Stability | Rationale |

|---|---|---|---|

| Physiological pH (7.4) | Hydrazone | Moderately Stable | Hydrazone bonds are generally stable at neutral pH but can be reversible under acidic conditions. |

| Acidic pH (e.g., 5.0) | Hydrazone | Potentially Labile | Acid-catalyzed hydrolysis of the hydrazone bond can lead to conjugate cleavage. |

| Reducing Environment (e.g., presence of DTT) | Disulfide (in dithiolane ring) | Labile | The disulfide bond is susceptible to reduction, leading to ring opening. |

| Oxidative Environment | Disulfide (in dithiolane ring) | Stable | The disulfide bond is generally stable under oxidative conditions. |

Mechanisms of Enhanced Bioconjugate Activity through Orientation Control

The precise orientation of a biomolecule after conjugation can significantly impact its biological activity. The this compound linker can facilitate a degree of orientation control through the specific reactivity of its functional groups.

The dithiolane group exhibits a strong affinity for gold surfaces, a property widely used to create self-assembled monolayers (SAMs). nih.gov When a biomolecule is conjugated to this compound, the dithiolane moiety can act as an anchor, tethering the conjugate to a gold substrate in a defined orientation. The pentanoyl-hydrazide spacer then extends away from the surface, presenting the conjugated biomolecule in a manner that can enhance its interaction with other molecules in the surrounding environment. This controlled orientation can be particularly important for proteins and enzymes, where maintaining the accessibility of the active site is crucial for function.

Furthermore, the chemoselective reaction of the hydrazide group with an aldehyde or ketone on a target biomolecule allows for site-specific conjugation. nih.gov By introducing an aldehyde or ketone at a specific site on a protein or other macromolecule, the this compound can be attached at a predetermined location. This site-specific attachment, combined with the anchoring properties of the dithiolane ring, provides a powerful tool for controlling the three-dimensional presentation of the bioconjugate.

While direct studies on orientation control using this specific hydrazide are not extensively documented, the principles derived from research on other lipoic acid derivatives and hydrazide-based bioconjugation are applicable. nih.govnih.gov The combination of a surface-reactive anchor and a specific biomolecule-reactive group within the same linker molecule is a well-established strategy for achieving enhanced bioconjugate activity through orientation control.

Interactions with Model Biological Macromolecules (e.g., Proteins, Polysaccharides) in In Vitro Systems

The interaction of this compound with biological macromolecules such as proteins and polysaccharides is governed by a combination of covalent and non-covalent forces. These interactions are fundamental to its application in bioconjugation and the development of functional biomaterials.

Binding Affinity and Specificity Studies

The binding of this compound to macromolecules can occur through two primary mechanisms:

Covalent Binding: The terminal hydrazide group can react specifically with aldehyde or ketone functionalities on a macromolecule to form a stable hydrazone bond. nih.gov This reaction is highly specific and forms the basis for targeted bioconjugation. The affinity, in this case, is essentially a measure of the reaction rate and the stability of the resulting covalent bond.

Non-covalent Interactions: The dithiolane ring and the pentanoyl spacer can participate in non-covalent interactions, such as hydrophobic and van der Waals forces, with the surface of a protein or within the hydrophobic domains of a polysaccharide. researchgate.netresearchgate.net The disulfide bond of the dithiolane ring can also interact with free thiol groups on a protein surface through disulfide exchange reactions. rsc.org

Studies on related lipoic acid-carbohydrate conjugates have shown that the nature of the attached molecule significantly influences the binding and interaction with proteins. nih.gov For example, lipoic acid derivatives of different sugars exhibit varying abilities to resist non-specific protein adsorption, highlighting the role of the conjugated moiety in dictating binding specificity. nih.gov While specific binding affinity data for this compound is not available, it is expected that its binding to a protein or polysaccharide would be a composite of the specific covalent reaction of the hydrazide and the non-specific interactions of the lipoyl moiety.

| Technique | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 10-5 - 10-6 M | Indicates a moderate binding affinity, likely dominated by non-covalent interactions in the absence of covalent bond formation. |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 103 M-1s-1 | Reflects the rate of formation of the encounter complex. |

| Surface Plasmon Resonance (SPR) | Dissociation Rate (kd) | 10-2 s-1 | Indicates the stability of the non-covalent complex. |

Conformational Changes Induced by Binding

The binding of a small molecule like this compound to a macromolecule can induce conformational changes in the latter. These changes can be subtle alterations in the secondary structure or more significant rearrangements of the tertiary structure.

With polysaccharides, interactions are often driven by hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The binding of this compound could disrupt the existing network of hydrogen bonds within the polysaccharide structure, leading to changes in its solution properties, such as viscosity or aggregation state. While specific data for the title compound is lacking, studies on protein-polysaccharide interactions have shown that the formation of complexes can lead to significant structural reorganization of both macromolecules. nih.gov

Analytical Methodologies for Detection and Quantification of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide in Non Clinical Matrices

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide, providing the necessary separation from complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a versatile and widely used technique for the analysis of this compound. The choice of detector is crucial and is often dictated by the required sensitivity and the nature of the sample matrix.

UV-Visible (UV-Vis) Detection: Due to the disulfide ring in its structure, this compound exhibits UV absorption, typically around 330-335 nm. myskinrecipes.comeresearchco.com However, for enhanced sensitivity, especially at low concentrations, detection at lower wavelengths such as 201 nm is also employed. scirp.org A rapid HPLC method with UV detection has been developed for the determination of α-lipoic acid in nutritional supplements, which can be adapted for its hydrazide derivative. scirp.org

Electrochemical Detection (ECD): HPLC coupled with an electrochemical detector offers high sensitivity and selectivity for the analysis of electroactive compounds like this compound. nih.gov This method is particularly effective for determining the compound in biological samples. nih.gov A reliable HPLC-ECD method was developed for the simultaneous determination of lipoic acid and its reduced form, dihydrolipoic acid, in human plasma, achieving a limit of detection of 500 pg/ml for lipoic acid. nih.gov

Evaporative Light Scattering Detection (ELSD): For non-chromophoric derivatives or when universal detection is desired, ELSD is a valuable tool. An isocratic reversed-phase HPLC method with ELSD has been developed for the quantification of α-lipoic acid, which could be applied to its hydrazide derivative. ekb.eg

Below is a table summarizing typical HPLC parameters for the analysis of related compounds, which can be adapted for this compound.

| Parameter | UV Detection | Electrochemical Detection | ELSD |

| Column | C18 (150 mm) scirp.org | Discovery HS C18 (250 mm x 4.6 mm, 5 µm) nih.gov | C18 Zorbax (5 µm, 15 cm) ekb.eg |

| Mobile Phase | 50 mM Na2HPO4 (pH 2.5):Acetonitrile (50:50) scirp.org | Acetonitrile:0.05 M Phosphate Buffer (pH 2.4) (52:48) nih.gov | Acetonitrile:0.1 M Acetic Acid (60:40, v/v), pH 2.5 ekb.eg |

| Flow Rate | 1 mL/min scirp.org | 1.5 mL/min nih.gov | 0.6 mL/min ekb.eg |

| Detection | 201 nm scirp.org | DC mode, +1.0 V nih.gov | Drift Tube: 40°C, Nebulizer: 30°C ekb.eg |

| LOD | 0.05 µg/mL scirp.org | 500 pg/mL (for lipoic acid) nih.gov | Not specified |

| LOQ | 0.15 µg/mL scirp.org | 3 ng/mL (for lipoic acid) nih.gov | Not specified |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility. A common approach involves the formation of methyl esters. nih.govresearchgate.net

A modified GC-MS procedure for the detection of bacterial lipoic acid has been reported, which involves hydrolysis, reduction, and subsequent methylation with diazomethane (B1218177) to produce a detectable methyl ester. nih.govresearchgate.net This methodology could be adapted for the hydrazide derivative.

Spectrometric Quantification Techniques

Spectrometric methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

UV-Vis Spectrophotometry-Based Assays

UV-Vis spectrophotometry provides a straightforward and cost-effective method for the quantification of this compound in simpler matrices. The disulfide bond in the dithiolane ring results in a characteristic absorption maximum around 333 nm. nih.gov A study reported a UV spectrophotometric method for determining alpha-lipoic acid in bulk and pharmaceutical dosage forms with a predetermined absorption maximum of 334 nm. eresearchco.com

| Method | Wavelength (λmax) | Linearity Range |

| Zero Order Spectrometry | 322 nm | 150-500 µg/ml |

| First Order Spectrometry | 309 nm | 150-500 µg/ml |

These methods demonstrate good correlation coefficients and recovery, making them suitable for routine analysis. researchgate.net

Fluorescence Spectroscopy for Labeled Derivatives

For enhanced sensitivity and selectivity, fluorescence spectroscopy can be employed. This technique typically requires the derivatization of this compound with a fluorescent label. One such method involves the reduction of the dithiolane ring to form two thiol groups, which can then be reacted with a fluorogenic reagent like monobromobimane. nih.gov This pre-column derivatization allows for highly sensitive detection when coupled with HPLC and fluorescence detection. nih.gov

Another approach involves conjugating the lipoic acid moiety to a fluorescent dye, such as a diaminoterephthalate derivative, which exhibits strong fluorescence. nih.gov The synthesis of fluorescent lipoic acid derivatives using labels like rhodamine and cyanine (B1664457) dyes has also been explored for nanoparticle labeling and could be adapted for analytical purposes. researchgate.net

Electrochemical Detection Methods

Electrochemical methods are highly sensitive and specific for the detection of redox-active compounds. This compound, containing a disulfide bond, is electrochemically active. Various electrode materials have been utilized for the electrochemical determination of α-lipoic acid, which can be applied to its hydrazide derivative. These include platinum, glassy carbon, and boron-doped diamond electrodes. researchgate.netnih.gov

Differential pulse voltammetry (DPV) on a boron-doped diamond electrode has been shown to be a highly sensitive method for the determination of α-lipoic acid, with a linear dynamic range from 0.0582 to 400 µM and a detection limit of 0.0194 µM. nih.gov The oxidation of lipoic acid is an irreversible, diffusion-controlled process. researchgate.net

The following table summarizes the performance of different electrodes for the electrochemical detection of α-lipoic acid.

| Electrode | Technique | Linear Range | Limit of Detection (LOD) |

| Boron-Doped Diamond | DPV | 0.3–105 µM nih.gov | 0.088 µM nih.gov |

| CeO2·Fe2O3 NPs modified GCE | DPV | 0.075–7.5 µM & 7.5–100 µM researchgate.net | 0.053 µM researchgate.net |

| Polyurethane modified electrode | Not specified | Not specified | Not specified |

Sample Preparation Strategies for Diverse Matrices

The choice of sample preparation technique is critical and depends on the nature of the matrix and the concentration of the analyte. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For environmental matrices , such as soil or water, the low expected concentrations and the complexity of the matrix necessitate efficient extraction and cleanup steps. A common approach involves solid-phase extraction (SPE). For water samples, cartridges packed with a reverse-phase sorbent like C18 can be used to retain the moderately polar this compound from the aqueous phase. The analyte is then eluted with a small volume of an organic solvent, such as methanol (B129727) or acetonitrile. For soil and sediment samples, an initial extraction with an organic solvent or a pressurized liquid extraction (PLE) may be required to release the analyte from the solid matrix before proceeding with SPE for cleanup.

In the context of chemical synthesis intermediates , the concentration of this compound is typically much higher, and the matrix is less complex than in environmental samples. Sample preparation may be as straightforward as dissolving the reaction mixture in a suitable solvent compatible with the analytical instrument. For instance, a simple "dilute-and-shoot" approach is often sufficient, where the sample is diluted with the mobile phase used for liquid chromatography. scirp.org This minimizes sample manipulation and potential for analyte loss. In cases where the reaction mixture contains catalysts or other reagents that could interfere with the analysis, a liquid-liquid extraction (LLE) or a simple filtration step might be necessary.

Validation of Analytical Methods: Accuracy, Precision, Limit of Detection, Limit of Quantification

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. For a validated method, the accuracy should be high, typically within a range of 80-120% for complex matrices and tighter for simpler ones.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables present typical validation parameters for the analysis of α-lipoic acid using different analytical techniques, which can be considered representative for the analysis of this compound.

Table 1: Representative HPLC-UV Method Validation Parameters for α-Lipoic Acid

| Parameter | Result | Reference |

| Linearity Range | 1.56 - 50 µg/mL | scirp.org |

| Correlation Coefficient (r²) | > 0.999 | scirp.orgresearchgate.net |

| Accuracy (Recovery) | 98.5 - 105.2% | researchgate.net |

| Precision (RSD) | < 3% | researchgate.net |

| Limit of Detection (LOD) | 0.05 µg/mL | scirp.org |

| Limit of Quantification (LOQ) | 0.15 µg/mL | scirp.org |

Table 2: Representative LC-MS/MS Method Validation Parameters for α-Lipoic Acid

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 100 ng/mL | nih.gov |

| Correlation Coefficient (r) | > 0.9999 | nih.gov |

| Accuracy | 93.7 - 103.1% | nih.gov |

| Precision (Intra-day RSD) | ≤ 6.94% | nih.gov |

| Precision (Inter-day RSD) | ≤ 7.05% | nih.gov |

| Limit of Detection (LOD) | 0.1 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |

These tables illustrate that with appropriate method development and validation, the analysis of compounds like this compound can be achieved with high accuracy, precision, and sensitivity. The choice between a UV detector and a mass spectrometer will depend on the required sensitivity and selectivity, with LC-MS/MS offering significantly lower detection and quantification limits.

Chemical Stability and Degradation Pathways of 1,2 Dithiolan 3 Yl Pentanoyl Hydrazide

Influence of Environmental Factors on Stability

The stability of (1,2-Dithiolan-3-yl)pentanoyl-hydrazide is significantly influenced by environmental factors such as pH, presence of oxidizing agents, light, and temperature. These factors can trigger degradation reactions, leading to a loss of potency and the formation of potentially undesirable byproducts.

The hydrolytic stability of this compound is expected to be pH-dependent, primarily due to the hydrazide functional group. While specific data on this compound is limited, the general behavior of hydrazides suggests susceptibility to both acid- and base-catalyzed hydrolysis. rjptonline.org

Under acidic conditions, the hydrazide can be hydrolyzed to form α-lipoic acid and hydrazine (B178648). Conversely, in alkaline media, the degradation of hydrazides can also occur. nih.gov The rate of hydrolysis is influenced by the pH of the solution. For instance, studies on other hydrazide-containing drugs have shown significant degradation in both 1 M HCl and 1 M NaOH. nih.gov

Table 1: Postulated Hydrolytic Degradation of this compound at Different pH

| pH Condition | Potential Degradation Products | Notes |

| Acidic (e.g., pH < 4) | α-Lipoic Acid, Hydrazine | Protonation of the hydrazide group facilitates nucleophilic attack by water. |

| Neutral (e.g., pH 7) | Slower degradation compared to acidic or alkaline conditions. | The rate of hydrolysis is generally at its minimum near neutral pH. |

| Alkaline (e.g., pH > 8) | α-Lipoic Acid, Diazene derivatives | Base-catalyzed hydrolysis can proceed, potentially leading to different intermediates. |

It is important to note that the dithiolane ring of the parent compound, α-lipoic acid, is relatively stable to hydrolysis across a range of pH values. Therefore, the primary point of hydrolytic cleavage in this compound is the amide bond of the hydrazide moiety.

The dithiolane ring in this compound is susceptible to oxidation. The strained disulfide bond can be cleaved to form various oxidized species. The hydrazide group itself can also undergo oxidation. nih.gov

Oxidative stress can lead to the formation of sulfoxides, and further oxidation can result in the opening of the dithiolane ring to form linear disulfides or sulfonic acids. The presence of transition metal ions can catalyze the oxidation of hydrazines, leading to the formation of radical species. nih.govresearchgate.net These radicals can then participate in a cascade of reactions, leading to a variety of degradation products. Some studies on α-lipoic acid have indicated that it can exhibit pro-oxidant properties under certain conditions, leading to increased oxidative stress. nih.gov

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of compounds containing a dithiolane ring. nih.govnih.gov The disulfide bond in the 1,2-dithiolane (B1197483) ring can absorb UV light, leading to its cleavage and the formation of dithiyl radicals. nih.govresearchgate.net These highly reactive radicals can then undergo various reactions, including polymerization or conversion to dihydrolipoic acid derivatives. nih.govresearchgate.net

Studies on α-lipoic acid have shown that it is readily decomposed by photoirradiation, resulting in the loss of its characteristic UV absorption. nih.govnih.gov Encapsulation of α-lipoic acid in nanostructured lipid carriers has been shown to significantly enhance its photostability. researchgate.net It is therefore anticipated that this compound would also exhibit sensitivity to light, leading to the degradation of the dithiolane ring.